molecular formula C8H16MgN2O10 B8020939 Magnesium aspartate dihydrate

Magnesium aspartate dihydrate

Cat. No.: B8020939
M. Wt: 324.53 g/mol
InChI Key: WLAXHZXYTCHQPJ-PXYKVGKMSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Magnesium aspartate dihydrate is an organic magnesium compound formed by the combination of magnesium ions and aspartic acid. The chemical formula for this compound is C₈H₁₆MgN₂O₁₀. It is commonly used as a dietary supplement to increase magnesium levels in the body, which is essential for various physiological functions. This compound is known for its high bioavailability and water solubility compared to other magnesium salts, making it an effective supplement for addressing magnesium deficiencies .

Mechanism of Action

Target of Action

Magnesium aspartate dihydrate, also known as Y4F5ODM66L, is a magnesium salt of aspartic acid . It primarily targets cells, nerves, muscles, bones, and the heart . Magnesium is an essential micronutrient, and its supplementation is intended to increase magnesium levels in the body .

Mode of Action

This compound acts as a cofactor for many enzymatic pathways involved in phosphate transfer reactions that use ATP and other nucleotides as substrates . It is involved in enzymatic reactions responsible for carbohydrate metabolism and protein synthesis . It may also play a role in reducing serum cholesterol and sodium/potassium ATPase responsible for neuromuscular functioning .

Biochemical Pathways

The homeostasis of intracellular Mg2+ is physiologically linked to cell growth, differentiation, energy metabolism, and cell death via the control of enzymatic activities, channel openings, DNA/RNA stability, and cellular stress . This compound is involved in oxidative phosphorylation and oxygen radical reduction . It also aids in the body’s ability to break down sugars, reducing the risk of insulin resistance .

Pharmacokinetics

This compound displays high oral bioavailability and water solubility compared to other magnesium salts such as magnesium citrate, magnesium carbonate, and magnesium oxide . It is excreted through urine . The absorption of magnesium from different preparations of magnesium supplements varies, with this compound having more complete absorption than magnesium oxide and magnesium citrate forms .

Result of Action

The molecular and cellular effects of this compound’s action include the normal functioning of cells, nerves, muscles, bones, and the heart . It is used to prevent and treat low amounts of magnesium in the blood . Some brands are also used to treat symptoms of too much stomach acid such as stomach upset, heartburn, and acid indigestion .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, long-term use of proton pump inhibitors has been associated with hypomagnesaemia, possibly due to disturbances in absorption . Furthermore, this compound can affect the absorption of other oral medicines, hence manufacturers generally advise a time interval of 2 – 3 hours, if possible, between administration .

Biochemical Analysis

Biochemical Properties

Magnesium aspartate dihydrate plays a significant role in various biochemical reactions. It interacts with numerous enzymes, proteins, and other biomolecules. Magnesium is a cofactor that regulates diverse biochemical reactions in the body, including protein synthesis, muscle and nerve transmission, blood glucose control, and blood pressure regulation . The structure of this compound consists of a central magnesium ion that is chelated, or bound, by two aspartate anions .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it plays a key role in the active transport of calcium and potassium ions across cell membranes, a process critical for nerve impulse conduction, muscle contraction, and normal heart rhythm .

Molecular Mechanism

The mechanism of action of this compound involves its interactions at the molecular level. The structure of this compound consists of a central magnesium ion that is chelated, or bound, by two aspartate anions . This chelated structure is responsible for the enhanced water solubility of this compound compared to other magnesium salts, such as magnesium oxide or magnesium citrate .

Metabolic Pathways

This compound is involved in several metabolic pathways. Magnesium is a cofactor for more than 300 enzymes and 800 proteins . It is required for energy production, oxidative phosphorylation, and glycolysis, among others .

Preparation Methods

Synthetic Routes and Reaction Conditions: Magnesium aspartate dihydrate can be synthesized through the reaction of magnesium salts with aspartic acid in an aqueous solution. One common method involves dissolving magnesium carbonate in water and then adding DL-aspartic acid. The mixture is refluxed for about two hours, and the pH is adjusted to 5.5-7.5 using magnesium salts and aspartic acid. The solution is then filtered, and the solvent is evaporated under reduced pressure to obtain the product .

Industrial Production Methods: In industrial settings, the preparation of this compound involves similar steps but on a larger scale. The reaction mixture is typically stirred in large reactors, and the product is isolated through filtration, centrifugation, and drying processes. The use of non-aqueous solvents like ethanol can aid in the precipitation of the product, enhancing yield and purity .

Chemical Reactions Analysis

Types of Reactions: Magnesium aspartate dihydrate primarily undergoes complexation reactions due to the presence of the magnesium ion and the dicarboxylic amino acid aspartate. It does not typically participate in oxidation or reduction reactions under normal conditions.

Common Reagents and Conditions:

    Complexation: The primary reaction involves the chelation of magnesium ions by aspartate anions. This reaction occurs in aqueous solutions and is facilitated by adjusting the pH to the optimal range.

    Precipitation: Non-aqueous solvents like ethanol can be used to precipitate the product from the reaction mixture.

Major Products: The major product of these reactions is this compound itself, which is obtained as a white crystalline powder .

Scientific Research Applications

Magnesium aspartate dihydrate has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Magnesium citrate
  • Magnesium oxide
  • Magnesium chloride
  • Magnesium sulfate
  • Magnesium glycinate

Comparison: Magnesium aspartate dihydrate is unique due to its high bioavailability and water solubility. Compared to magnesium oxide and magnesium sulfate, it is more readily absorbed in the gastrointestinal tract, making it a preferred choice for dietary supplementation. Magnesium citrate also has high bioavailability but is often used for its laxative properties, whereas this compound is primarily used for its nutritional benefits .

Properties

IUPAC Name

magnesium;(2S)-2-aminobutanedioate;hydron;dihydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C4H7NO4.Mg.2H2O/c2*5-2(4(8)9)1-3(6)7;;;/h2*2H,1,5H2,(H,6,7)(H,8,9);;2*1H2/q;;+2;;/p-2/t2*2-;;;/m00.../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLAXHZXYTCHQPJ-PXYKVGKMSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[H+].[H+].C(C(C(=O)[O-])N)C(=O)[O-].C(C(C(=O)[O-])N)C(=O)[O-].O.O.[Mg+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[H+].[H+].C([C@@H](C(=O)[O-])N)C(=O)[O-].C([C@@H](C(=O)[O-])N)C(=O)[O-].O.O.[Mg+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16MgN2O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215533-00-9
Record name Magnesium aspartate dihydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0215533009
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MAGNESIUM ASPARTATE DIHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y4F5ODM66L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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